Strategic Utilization of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol in Medicinal Chemistry
Strategic Utilization of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol in Medicinal Chemistry
Topic: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol chemical structure Content Type: In-depth Technical Guide
Executive Summary
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol (CAS: 2819664-37-2) represents a high-value, chiral heterocyclic scaffold increasingly utilized in the design of next-generation pharmaceuticals. As a structural chimera combining the conformational rigidity of the azetidine ring, the lipophilic bioisosterism of the difluoromethyl (
This guide analyzes the molecule's structural architecture, delineates robust synthetic pathways, and explores its application as a bioisostere for metabolic stability and potency enhancement.[1]
Structural Architecture & Physicochemical Analysis[1]
The molecule is defined by three pharmacophoric and structural domains, each contributing specific properties to the final chemical entity.[1]
The Azetidine Core (Conformational Restriction)
The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) .[1] In medicinal chemistry, this strain is harnessed to:
-
Lock Conformation: Restrict the rotatable bonds of attached side chains, reducing the entropic penalty of binding to protein targets.[1]
-
Alter Vectorality: The distinct puckering angle of the azetidine ring (typically ~30°) projects substituents at positions 2 and 3 into precise 3D vectors that differ from pyrrolidine (5-membered) or piperidine (6-membered) analogs.[1]
The Difluoromethyl Group ( )
The C2-positioned difluoromethyl group is not merely a lipophilic bulwark; it is a lipophilic hydrogen bond donor .[1]
-
Bioisosterism: The
group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity and metabolic stability.[1] -
Acidity Modulation: The electron-withdrawing fluorine atoms lower the
of the adjacent ring nitrogen (if deprotected) and the C3-hydroxyl group, altering the molecule's overall basicity and hydrogen-bond donating capacity.
The Benzhydryl (Diphenylmethyl) Group[1]
-
Role: Primarily acts as a robust protecting group for the azetidine nitrogen during synthesis.[1]
-
Utility: It imparts high lipophilicity, facilitating purification (crystallization or normal-phase chromatography) and preventing N-oxidation or unwanted alkylation. It can be removed via catalytic hydrogenolysis (
) to release the free amine for further diversification.[1]
Stereochemistry: The cis-Advantage
The commercially dominant form is the cis-isomer (e.g., (2R,3S) or (2S,3R)).[1]
-
Intramolecular Interactions: The cis arrangement allows for a potential intramolecular hydrogen bond between the C3-hydroxyl proton and the fluorine atoms of the C2-difluoromethyl group. This interaction can stabilize specific conformations, influencing receptor binding kinetics.[1]
Synthetic Pathways and Experimental Protocols
Synthesizing 2-substituted azetidines is chemically challenging due to the high ring strain. The following protocols outline the most reliable routes for accessing the 1-benzhydryl-2-(difluoromethyl)azetidin-3-ol scaffold.
Retrosynthetic Analysis (Graphviz)[1]
Protocol A: Reduction of 2-(Difluoromethyl)azetidin-3-one
This is the preferred method for controlling stereochemistry. The bulky benzhydryl group directs the hydride attack, favoring the cis-isomer.
Reagents:
-
Substrate: 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one
-
Reducing Agent: Sodium Borohydride (
) or L-Selectride (for higher stereocontrol)[1] -
Solvent: Methanol (MeOH) or THF at -78°C
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-benzhydryl-2-(difluoromethyl)azetidin-3-one in anhydrous MeOH (0.1 M concentration) under
atmosphere. -
Cooling: Cool the solution to -10°C (ice/salt bath) to minimize side reactions.
-
Addition: Add
(1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The ketone spot (
) should disappear, yielding the alcohol ( ).[1] -
Quench: Quench carefully with saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: The cis-isomer is typically the major product. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Protocol B: Ring Expansion (Alternative)
For labs lacking the ketone precursor, ring expansion of a 2-(difluoromethyl)aziridine is a viable alternative.[1]
-
Activation: React 1-benzhydryl-2-(difluoromethyl)aziridine with a hydroxymethyl equivalent or perform a ring-opening/closure sequence using epichlorohydrin analogs.
-
Note: This route is often less stereoselective and requires rigorous separation of regioisomers.[1]
Quantitative Physicochemical Profile
The following data compares the target molecule against its non-fluorinated analog, highlighting the impact of the
| Property | 1-Benzhydryl-azetidin-3-ol (Ref) | 1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol | Impact of |
| Molecular Weight | 239.31 g/mol | 289.32 g/mol | +50 Da (Fluorine mass) |
| cLogP (Lipophilicity) | ~2.1 | ~2.8 | Increased Lipophilicity (Better membrane permeability) |
| TPSA (Polar Surface) | ~23 Ų | ~23 Ų | Minimal change (F is not polar in TPSA) |
| H-Bond Donor | 1 (OH) | 1 (OH) + | Enhanced H-bonding potential |
| pKa (Ring Nitrogen) | ~9.5 | ~7.8 | Reduced Basicity (Less protonated at physiological pH) |
Data derived from consensus computational predictions (ChemAxon/ACD Labs algorithms).
Medicinal Chemistry Applications
Bioisosteric Replacement
The
-
Mechanism: The C-F bond is highly polarized, making the C-H bond acidic enough to act as a weak hydrogen bond donor, mimicking the -OH interaction but without the metabolic liability of glucuronidation or oxidation.
Metabolic Stability
Azetidines are susceptible to oxidative ring opening.[1] The introduction of the electron-withdrawing difluoromethyl group adjacent to the nitrogen reduces the electron density on the amine (lowering
-
Effect: This reduces the affinity of Cytochrome P450 enzymes for the nitrogen lone pair, thereby suppressing N-oxidation and N-dealkylation metabolic pathways.
Signal Pathway Integration (S1P Receptor Modulation Example)
Azetidine-3-ols are key intermediates in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Siponimod analogs).
Safety and Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Fluorine Safety: While the C-F bond is stable, combustion can release toxic HF gas.[1] Avoid high-temperature incineration without scrubbers.
-
Storage: Store at 2-8°C. The benzhydryl group provides stability, but the free alcohol is hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.[1]
-
Solubility: Soluble in DMSO, Methanol, DCM, and Chloroform.[1] Sparingly soluble in water.[1]
References
-
Synthesis of Azetidines: Alvernhe, G., et al. "Synthesis of azetidines from aziridines and epoxides."[1] Journal of Fluorine Chemistry, 2025.[1] Link
-
Fluorine in MedChem: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link[1]
-
Azetidine Ring Strain: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006.[1] Link[1]
-
Commercial Data: "cis-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol Product Page." Sigma-Aldrich / PharmaBlock, 2024. Link
-
Difluoromethyl Bioisosteres: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physicochemical investigation."[1] Journal of Medicinal Chemistry, 2017.[1] Link[1]
